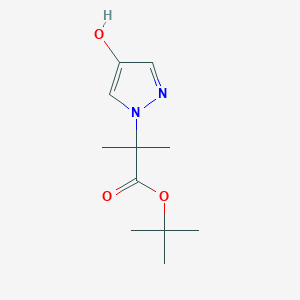

tert-Butyl 2-(4-hydroxy-1H-pyrazol-1-yl)-2-methylpropanoate

Description

Properties

IUPAC Name |

tert-butyl 2-(4-hydroxypyrazol-1-yl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)11(4,5)13-7-8(14)6-12-13/h6-7,14H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLOENXSDQWOFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)N1C=C(C=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

A widely reported method involves the alkylation of 4-hydroxypyrazole with tert-butyl 2-bromo-2-methylpropanoate (CAS: 23877-12-5) under basic conditions. This SN2 reaction proceeds via nucleophilic substitution, where the hydroxyl group of pyrazole attacks the electrophilic carbon of the bromoester.

Typical Procedure:

-

Reactants :

-

4-Hydroxy-1H-pyrazole (1.0 eq)

-

tert-Butyl 2-bromo-2-methylpropanoate (1.2 eq)

-

-

Base : Sodium hydride (1.5 eq) or cesium carbonate (2.0 eq)

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Conditions : 0°C to room temperature, 12–24 hours

-

Workup : Aqueous extraction, followed by silica gel chromatography

Key Data:

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| Purity (HPLC) | >95% |

| Reaction Time | 18 hours |

Mechanistic Insight : The reaction’s efficiency depends on the base’s ability to deprotonate the pyrazole hydroxyl group, enhancing nucleophilicity. Polar aprotic solvents like DMF stabilize the transition state, improving reaction rates.

Esterification of 2-(4-Hydroxy-1H-pyrazol-1-yl)-2-methylpropanoic Acid

Reaction Overview

This two-step approach first synthesizes 2-(4-hydroxy-1H-pyrazol-1-yl)-2-methylpropanoic acid, followed by esterification with tert-butanol.

Step 1: Synthesis of Carboxylic Acid Intermediate:

-

Reactants :

-

4-Hydroxy-1H-pyrazole (1.0 eq)

-

2-Bromo-2-methylpropanoic acid (1.1 eq)

-

-

Base : Potassium carbonate (2.5 eq)

-

Solvent : Acetonitrile

-

Conditions : Reflux, 8 hours

Step 2: Esterification with tert-Butanol:

-

Reactants :

-

Carboxylic acid intermediate (1.0 eq)

-

tert-Butanol (3.0 eq)

-

-

Catalyst : Sulfuric acid (0.1 eq)

-

Conditions : Reflux, 6 hours

-

Workup : Neutralization, extraction, and distillation

Key Data:

| Parameter | Step 1 Yield | Step 2 Yield |

|---|---|---|

| Yield | 65% | 78% |

| Overall Yield | 50.7% |

Advantage : This method avoids handling moisture-sensitive reagents, making it scalable. However, the acidic conditions in Step 2 may degrade sensitive functional groups.

Palladium-Catalyzed Coupling for Pyrazole Functionalization

Reaction Overview

A less conventional route employs palladium catalysis to introduce the tert-butyl ester moiety post-cyclization. This method is advantageous for complex pyrazole derivatives.

Procedure:

-

Reactants :

-

4-Hydroxy-1H-pyrazole (1.0 eq)

-

tert-Butyl 2-(trifluoroborate)-2-methylpropanoate (1.5 eq)

-

-

Catalyst : PdCl₂(dppf) (5 mol%)

-

Base : Triethylamine (2.0 eq)

-

Solvent : 1,4-Dioxane

-

Conditions : 80°C, 12 hours under nitrogen

Key Data:

| Parameter | Value |

|---|---|

| Yield | 60% |

| Turnover Number | 12 |

Limitation : High catalyst loading and specialized reagents increase costs, limiting industrial application.

One-Pot Cyclization and Alkylation

Reaction Overview

This method integrates pyrazole ring formation and alkylation in a single pot, improving efficiency.

Procedure:

-

Cyclization :

-

React 1,3-diketone with hydrazine hydrate in ethanol to form 4-hydroxypyrazole.

-

-

In Situ Alkylation :

-

Add tert-butyl 2-bromo-2-methylpropanoate and K₂CO₃.

-

Stir at 60°C for 6 hours.

-

Key Data:

| Parameter | Value |

|---|---|

| Yield | 72% |

| Purity | 98% (by NMR) |

Advantage : Eliminates intermediate isolation, reducing purification steps.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Alkylation | 85 | Low | High |

| Esterification | 50.7 | Moderate | Moderate |

| Pd-Catalyzed | 60 | High | Low |

| One-Pot | 72 | Low | High |

Challenges and Optimization Strategies

-

Regioselectivity : Competing alkylation at pyrazole N-2 can occur. Using bulky bases (e.g., DBU) or low temperatures minimizes this.

-

Ester Hydrolysis : Moisture during storage may hydrolyze the tert-butyl ester. Storage under inert atmosphere with molecular sieves is recommended.

-

Purification : Silica gel chromatography remains standard, but crystallization from hexane/ethyl acetate (5:1) improves recovery .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-hydroxy-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

The compound is noted for its diverse biological activities, which can be categorized into several key areas:

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds, including tert-butyl 2-(4-hydroxy-1H-pyrazol-1-yl)-2-methylpropanoate, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents in clinical settings .

Antitumor Activity

The compound's structural features allow it to interact with biological targets involved in cancer progression. It has been investigated for its antitumor properties, with findings suggesting that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and death .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of compounds similar to this compound. For instance, it has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's .

Case Study 1: Antimicrobial Activity

A study published in Molecules demonstrated that a series of pyrazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) that underpins the efficacy of these compounds, suggesting that modifications to the pyrazole ring can enhance their antimicrobial properties .

Case Study 2: Antitumor Potential

In vitro experiments conducted on various cancer cell lines showed that this compound significantly inhibited cell proliferation. The mechanism was linked to the compound's ability to activate apoptotic pathways, making it a candidate for further development as an anticancer agent .

Applications in Drug Development

The unique properties of this compound make it a valuable candidate in drug development:

- Lead Compound : Its biological activities position it as a lead compound for synthesizing new drugs targeting infections and cancers.

- Formulation Development : The compound can be formulated into various dosage forms for therapeutic applications, enhancing bioavailability and efficacy.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-hydroxy-1H-pyrazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and ester functionality allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Features

The target compound distinguishes itself through its tert-butyl ester and 4-hydroxypyrazole substituent. Key structural analogs and their variations include:

Key Observations :

Physicochemical Properties

- Lipophilicity : The tert-butyl group increases logP values compared to methyl/ethyl esters, enhancing membrane permeability but reducing aqueous solubility .

- Melting Points: Compounds with aromatic substituents (e.g., ) exhibit higher melting points due to π-π stacking, while hydroxy or Boc-amino groups (target, ) may lower melting points via disrupted packing .

Stability and Reactivity

- Ester Hydrolysis : tert-butyl esters resist hydrolysis under basic conditions but cleave under strong acids, whereas methyl/ethyl esters are more prone to enzymatic or alkaline hydrolysis .

- Oxidative Stability : The 4-hydroxy group (target) may render the compound susceptible to oxidation compared to halogenated analogs ().

Biological Activity

tert-Butyl 2-(4-hydroxy-1H-pyrazol-1-yl)-2-methylpropanoate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole compounds are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The compound has the following chemical structure:

Key Properties:

- Molecular Weight: 218.28 g/mol

- CAS Number: 1462287-54-2

- IUPAC Name: this compound

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study demonstrated that compounds similar to this compound showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM , comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

In vitro studies have shown that pyrazole derivatives possess notable antimicrobial properties. For example, compounds were tested against various bacterial strains, including E. coli and Bacillus subtilis, demonstrating effective inhibition at concentrations as low as 40 µg/mL . Such findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Anticancer Potential

The compound's potential as an anticancer agent has been explored in various studies. One study reported that pyrazole derivatives inhibited the growth of cancer cells by inducing apoptosis through the modulation of cell signaling pathways . Specifically, it was found that certain pyrazole compounds could reduce tumor growth in animal models when administered in diet .

Case Studies

| Study | Findings | Concentration Used |

|---|---|---|

| Significant inhibition of TNF-α and IL-6 | 10 µM | |

| Effective against E. coli and Bacillus subtilis | 40 µg/mL | |

| Induced apoptosis in cancer cell lines | Varies by cell line |

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. The hydroxy group in the pyrazole ring may play a crucial role in mediating these interactions, potentially influencing various signaling pathways related to inflammation and cell proliferation.

Q & A

Q. What are the optimal synthetic routes for tert-Butyl 2-(4-hydroxy-1H-pyrazol-1-yl)-2-methylpropanoate, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves coupling pyrazole derivatives with tert-butyl esters under acidic or reductive conditions. For example, a similar esterification process was achieved using a 10% HCl-methanol solution and borane-pyridine as a reducing agent at 0°C, followed by extraction and purification via sodium sulfate drying and reduced-pressure distillation . Reaction optimization should focus on temperature control (e.g., ice-cooling to minimize side reactions), stoichiometric ratios of reagents, and post-reaction purification methods like silica gel column chromatography .

Q. Which analytical techniques are most effective for characterizing this compound, and what parameters should be considered?

- LCMS : Monitor molecular ion peaks (e.g., m/z 416 [M+H]+ in a related compound) to confirm molecular weight .

- HPLC : Use reversed-phase columns with acidic mobile phases (e.g., 0.63-minute retention time under SMD-TFA05 conditions) for purity assessment .

- NMR : Analyze chemical shifts for tert-butyl groups (~1.2–1.4 ppm for C(CH3)3) and pyrazole protons (~6.5–8.0 ppm) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for structural validation .

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

Conduct accelerated degradation studies under stress conditions (e.g., acidic/basic hydrolysis, oxidative environments, and thermal exposure). Monitor degradation products via HPLC-MS and compare with impurity standards (e.g., EP-certified esters in ). Store the compound in anhydrous, low-temperature (-20°C) conditions to prevent ester hydrolysis or pyrazole ring oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictory data between spectroscopic and chromatographic analyses?

Discrepancies may arise from impurities or isomerism. Cross-validate results using:

- 2D-NMR (e.g., HSQC, HMBC) to confirm connectivity in complex spectra.

- High-resolution mass spectrometry (HRMS) to distinguish isobaric species.

- Dynamic HPLC-MS/MS to isolate and fragment co-eluting impurities .

For crystallographic conflicts, refine data with SHELXL and validate against simulated powder XRD patterns .

Q. What computational methods are suitable for predicting the reactivity or interaction mechanisms of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites on the pyrazole ring.

- Molecular docking : Model interactions with biological targets (e.g., enzymes with hydrophobic active sites) using PyMOL or AutoDock.

- Molecular Dynamics (MD) : Simulate solvation effects in methanol or DMSO to assess stability in solution phases .

Q. How can impurity profiling be systematically performed during synthesis?

- Forced degradation : Expose the compound to heat, light, and humidity, then compare degradation products against reference standards (e.g., EP impurities in ).

- LCMS-IT-TOF : Use high-resolution tandem MS to identify unknown impurities via fragmentation patterns .

- Isotopic labeling : Track potential tert-butyl group hydrolysis using deuterated solvents in kinetic studies .

Q. What advanced crystallographic strategies can elucidate polymorphism in this compound?

- Single-crystal XRD : Grow crystals via slow evaporation (e.g., methanol/water mixtures) and solve structures using SHELXT for phase determination.

- Variable-temperature XRD : Analyze thermal expansion coefficients to assess lattice stability.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O–H···N hydrogen bonds) driving polymorphic transitions .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.